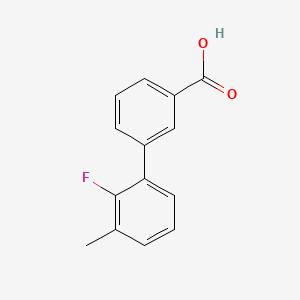

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMIEMKIHLESLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681786 | |

| Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-02-2 | |

| Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Impact of Fluorination on the Physicochemical Properties of Biphenyl Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Molecular Properties

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical properties.[1][2] Among the various molecular scaffolds of interest, biphenyl carboxylic acids represent a privileged structural motif due to their presence in numerous biologically active compounds and functional materials. The introduction of fluorine to this scaffold can profoundly influence its acidity, lipophilicity, and solid-state properties, thereby impacting its pharmacokinetic profile, binding affinity to biological targets, and material characteristics.[2][3] This in-depth technical guide, authored from the perspective of a Senior Application Scientist, explores the core physical properties of fluorinated biphenyl carboxylic acids, providing field-proven insights and detailed experimental methodologies for their characterization.

The Influence of Fluorine on Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter that governs its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[4][5] The introduction of highly electronegative fluorine atoms to the biphenyl carboxylic acid scaffold exerts a significant acid-strengthening effect, primarily through the inductive effect.[6][7]

The Inductive Effect of Fluorine

Fluorine's strong electron-withdrawing nature pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation.[7][8] This stabilization of the conjugate base leads to a lower pKa value, indicating a stronger acid.[7] The magnitude of this effect is dependent on the number and position of the fluorine substituents relative to the carboxylic acid group.[6][7] Generally, the closer the fluorine atom is to the carboxylic acid, the more pronounced the increase in acidity.[6]

dot

Caption: Inductive effect of fluorine on carboxylic acid deprotonation.

Comparative pKa Values

The following table summarizes available experimental and predicted pKa values for select fluorinated biphenyl carboxylic acids, illustrating the impact of fluorination.

| Compound | pKa | Reference |

| Benzoic Acid | 4.20 | [9] |

| 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | 2.98 (experimental) | [10] |

| 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | 3.03 (experimental) | [1] |

The Dichotomous Role of Fluorine in Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The effect of fluorination on the lipophilicity of biphenyl carboxylic acids is more complex than its influence on acidity and can be context-dependent.[11]

Factors Influencing Lipophilicity

-

Increased Hydrophobicity: The substitution of a hydrogen atom with a larger, more polarizable fluorine atom generally increases the nonpolar surface area of the molecule, which can lead to an increase in lipophilicity.[2]

-

Altered Polarity: The strong C-F dipole can also introduce a polar moment to the molecule. Depending on the overall molecular geometry and the position of the fluorine atom(s), this can either increase or decrease the molecule's interaction with polar solvents like water, thus affecting its lipophilicity.[11]

-

Intramolecular Interactions: The presence of fluorine can influence intramolecular hydrogen bonding and other non-covalent interactions, which can in turn affect the molecule's conformation and overall polarity.[2]

Comparative LogP Values

The following table presents a selection of experimental and predicted LogP values for various fluorinated biphenyl carboxylic acids.

| Compound | LogP | Reference |

| 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | 3.65 (LogKow) | [10] |

| 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | 4.70 (LogKow) | [1] |

| 4'-Fluorobiphenyl-4-carboxylic acid | 3.94 (Predicted) | [6] |

| 3'-Fluorobiphenyl-3-carboxylic acid | 3.94 (Predicted) | [12] |

| 2'-Fluoro-biphenyl-4-carboxylic acid | 3.5 (Predicted XLogP3) | [4] |

| 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | 3.2 (Predicted XLogP3) | [13] |

Crystallinity and Solid-State Properties

Impact of Fluorination on Crystal Packing

The introduction of fluorine can influence crystal packing in several ways:

-

Dipole-Dipole Interactions: The strong C-F bond dipole can lead to significant dipole-dipole interactions, influencing the arrangement of molecules in the crystal lattice.

-

Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, fluorine can act as a weak hydrogen bond acceptor, potentially altering the hydrogen bonding network within the crystal structure.

-

Steric Effects: The larger van der Waals radius of fluorine compared to hydrogen can lead to steric hindrance, affecting the preferred molecular conformation and crystal packing.

The crystal structure of the non-carboxylated analogue, 4-fluorobiphenyl, has been determined to have a P b c n space group, providing a reference for the biphenyl core's packing behavior.[14] It is anticipated that fluorinated biphenyl carboxylic acids will also form hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids.

Experimental Methodologies

Synthesis of Fluorinated Biphenyl Carboxylic Acids

A common and versatile method for the synthesis of fluorinated biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a fluorinated aryl boronic acid with a bromo- or iodobenzoic acid derivative (or vice versa).

dot

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

-

Reactant Preparation: Dissolve the fluorinated aryl boronic acid (1.2 equivalents) and the halogenated benzoic acid (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02 equivalents), and a base, such as sodium carbonate (2.0 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up. Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[15]

dot

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

-

Solution Preparation: Accurately weigh a sample of the fluorinated biphenyl carboxylic acid and dissolve it in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions.

-

Titration: Titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by Shake-Flask Method with ¹⁹F NMR

For fluorinated compounds, the shake-flask method coupled with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and accurate way to determine the LogP value.

Step-by-Step Protocol for Shake-Flask LogP Determination:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Pre-saturate each phase with the other.

-

Sample Preparation: Accurately weigh the fluorinated biphenyl carboxylic acid and dissolve it in one of the phases (typically n-octanol).

-

Equilibration: Combine the two phases in a sealed container and shake or stir vigorously for a set period (e.g., 24 hours) to allow for complete partitioning of the analyte between the two phases.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated.

-

¹⁹F NMR Analysis: Carefully withdraw an aliquot from each phase and analyze by ¹⁹F NMR. The ratio of the integrated signals of the fluorinated compound in the n-octanol and aqueous phases is used to calculate the partition coefficient (P), and subsequently, the LogP.

Characterization of Crystallinity by X-ray Diffraction (XRD)

X-ray diffraction is the gold standard for determining the crystallinity and crystal structure of solid materials.

dot

Caption: General workflow for crystallinity analysis by X-ray diffraction.

Step-by-Step Protocol for Powder XRD (PXRD):

-

Sample Preparation: Finely grind the solid sample of the fluorinated biphenyl carboxylic acid to a homogenous powder.

-

Sample Mounting: Mount the powder on a sample holder.

-

Data Collection: Place the sample holder in the X-ray diffractometer and collect the diffraction pattern over a specified range of 2θ angles.

-

Data Analysis: The resulting diffractogram, a plot of X-ray intensity versus 2θ, will show sharp peaks for a crystalline material and a broad "halo" for an amorphous material. The positions and intensities of the peaks can be used to identify the crystal phase and, in some cases, determine the crystal structure.

Conclusion

The incorporation of fluorine into the biphenyl carboxylic acid scaffold provides a powerful strategy for modulating key physicochemical properties. The strong electron-withdrawing nature of fluorine consistently increases the acidity of the carboxylic acid group, while its effect on lipophilicity is more nuanced and dependent on the specific substitution pattern. The solid-state properties are also significantly influenced by the presence of fluorine, affecting crystal packing and potentially leading to polymorphism. A thorough understanding and experimental characterization of these properties are essential for the rational design of fluorinated biphenyl carboxylic acids for applications in drug discovery and materials science. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of these important molecules.

References

-

PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid. In CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid. In CompTox Chemicals Dashboard. Retrieved from [Link]

- Lin, G. W., & Lu, Y. T. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of the Chinese Chemical Society, 68(10), 1735-1744.

-

Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., ... & Ballatore, C. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

-

PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. In Chemistry LibreTexts. Retrieved from [Link]

- Fjelbye, K., Marigo, M., Clausen, R. P., Jørgensen, E. B., Christoffersen, C. T., & Juhl, K. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 845-850.

- Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748.

-

PubChem. (n.d.). 2'-Fluoro-biphenyl-4-carboxylic acid. Retrieved from [Link]

- Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

-

PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b).... Retrieved from [Link]

-

LSU Scholarly Repository. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluorobiphenyl-4-carboxylic acid | CAS 137045-30-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. You are being redirected... [hit2lead.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. You are being redirected... [hit2lead.com]

- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Fluorobiphenyl-4-carboxylic Acid | 137045-30-8 [chemicalbook.com]

An In-depth Technical Guide to Determining the Solubility of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a complex aromatic carboxylic acid, in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the critical interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental as solubility. For orally administered drugs, dissolution is the rate-limiting step for absorption, and poor aqueous solubility is a major hurdle for a significant percentage of new chemical entities (NCEs).[3] It is estimated that between 70% and 90% of compounds in the development pipeline exhibit poor solubility, which can lead to low and variable bioavailability, hindering clinical success.[1]

This compound is an aromatic carboxylic acid with a biphenyl core. This structure, characterized by two connected phenyl rings, imparts significant hydrophobicity, suggesting limited aqueous solubility.[4] The presence of a polar carboxylic acid group, however, allows for interactions with polar solvents and provides a handle for pH-dependent solubility modifications. The fluorine and methyl substitutions further modulate the molecule's electronic and steric properties, influencing its crystal lattice energy and interactions with solvent molecules. A thorough understanding of its solubility profile in various organic solvents is therefore paramount for downstream activities such as:

-

Preformulation studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.

-

Formulation development: Designing stable and effective dosage forms, including oral solids, injectables, and topicals.[5]

-

Process chemistry: Identifying suitable solvents for synthesis, purification, and crystallization.

-

Predictive modeling: Building datasets to inform in-silico models that can predict the solubility of related compounds.

This guide will equip the researcher with the necessary theoretical knowledge and practical protocols to generate high-quality, reliable solubility data for this compound.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[6][7] A more nuanced understanding requires consideration of the intermolecular forces at play between the solute and solvent molecules.

2.1. Physicochemical Properties of this compound

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₄H₁₁FO₂ | - |

| Molecular Weight | 230.24 g/mol | Higher molecular weight can correlate with lower solubility. |

| Structure | Biphenyl core with carboxylic acid, fluoro, and methyl substituents. | The large, non-polar biphenyl backbone suggests low aqueous solubility but favors solubility in non-polar organic solvents.[4] |

| Functional Groups | Carboxylic acid (-COOH), Fluoro (-F) | The carboxylic acid group can act as a hydrogen bond donor and acceptor, enhancing solubility in polar, protic solvents.[6][8][9] The fluoro group adds polarity. |

| Hydrogen Bonding | Capable of forming hydrogen bond dimers in aprotic solvents.[6][9][10] | Dimerization can reduce the effective polarity of the molecule, influencing solubility. |

| pKa | Estimated to be in the range of 3-5 (typical for aromatic carboxylic acids). | The compound will be predominantly in its neutral, less soluble form at low pH and will ionize to its more soluble carboxylate form at higher pH. |

2.2. The Role of the Solvent

The choice of solvent is critical. Organic solvents can be broadly classified based on their polarity and their ability to participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are effective at solvating both the polar carboxylic acid group and, to a lesser extent, the non-polar biphenyl structure.[11]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. They are good at dissolving polar compounds.[11]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are most effective at dissolving non-polar solutes. The large hydrocarbon portion of this compound suggests it will have some solubility in these solvents.[6]

The interplay between the solute's ability to break its own crystal lattice forces and the energy gained from forming new solute-solvent interactions dictates the overall solubility.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the universally recognized gold-standard for determining equilibrium solubility.[12][13][14][15] It is a thermodynamic method, meaning it measures the solubility once the system has reached a stable equilibrium.[13] This section provides a rigorous, step-by-step protocol.

3.1. Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.[14] The subsequent analysis of the supernatant provides the solubility value. This method is favored for its accuracy and reliability when performed correctly.[15]

3.2. Experimental Workflow Diagram

Caption: Workflow for Solubility Determination by Shake-Flask Method.

3.3. Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been reached.

Materials and Equipment:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Analytical balance

-

Orbital shaker with temperature control

-

Calibrated pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate diluents for analysis

Procedure:

-

Preparation of Slurries:

-

Add an excess amount of this compound to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of the compound to 1 mL of the solvent.

-

Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Prepare each solvent condition in triplicate to assess variability.[12][14]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to simulate physiological conditions).[12]

-

Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 150-250 rpm).

-

Equilibrate for at least 24 hours. To ensure equilibrium has been reached, a time-point study is crucial. Sample a vial at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[15][16]

-

-

Sample Collection and Phase Separation:

-

Remove the vials from the shaker and allow them to stand for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe, avoiding any undissolved solid.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.[13][14] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards.

-

Dilute the filtered samples to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and diluted samples by a validated HPLC-UV method. The method should be specific for the analyte and demonstrate linearity, accuracy, and precision.[17][18]

-

Plot the peak area versus concentration for the standards to generate a calibration curve.

-

Determine the concentration of the diluted samples from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

3.4. Validation and Controls

-

Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration period.[19]

-

Filter Adsorption Check: To confirm the compound does not adsorb to the filter, a solution of known concentration can be passed through the filter and the concentration of the filtrate analyzed.

-

Triplicate Measurements: Performing the experiment in triplicate for each solvent provides a measure of the method's precision.[14]

Results and Data Presentation

Solubility data should be presented clearly and concisely. A tabular format is ideal for comparing the solubility of this compound across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Hexane | Non-Polar | 0.1 | Expected Low | Expected Low | Expected Low |

| Toluene | Non-Polar | 2.4 | Expected Moderate | Expected Moderate | Expected Moderate |

| Dichloromethane | Polar Aprotic | 3.1 | Expected Moderate-High | Expected Moderate-High | Expected Moderate-High |

| Acetone | Polar Aprotic | 5.1 | Expected High | Expected High | Expected High |

| Acetonitrile | Polar Aprotic | 5.8 | Expected High | Expected High | Expected High |

| Ethanol | Polar Protic | 4.3 | Expected High | Expected High | Expected High |

| Methanol | Polar Protic | 5.1 | Expected Very High | Expected Very High | Expected Very High |

| Water | Polar Protic | 10.2 | Expected Very Low | Expected Very Low | Expected Very Low |

Note: The values in this table are illustrative expectations based on chemical principles. Actual experimental data must be populated here.

Discussion and Interpretation

The experimental results should be analyzed in the context of the theoretical principles discussed earlier.

-

Correlation with Polarity: A high solubility in polar solvents like methanol and acetonitrile would be driven by favorable interactions with the carboxylic acid group. Methanol's ability to both donate and accept hydrogen bonds makes it a particularly effective solvent for carboxylic acids.[6]

-

Effect of Non-Polar Structure: The moderate solubility expected in solvents like toluene and dichloromethane highlights the contribution of the large, non-polar biphenyl backbone. These solvents effectively solvate the hydrocarbon portion of the molecule.

-

Implications for Drug Development:

-

High solubility in ethanol could be advantageous for developing liquid oral formulations.

-

Solubility data in solvents like acetone and acetonitrile are crucial for selecting mobile phases in chromatographic purification.

-

Low aqueous solubility would classify this compound as poorly soluble (likely BCS Class II or IV), necessitating the use of solubility enhancement techniques for oral delivery.[3][20]

-

Conclusion

This technical guide has provided a comprehensive methodology for determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a rigorous, validated experimental protocol like the shake-flask method, researchers can generate accurate and reliable data. This information is not merely a physical constant but a cornerstone of rational drug development, guiding formulation design, ensuring manufacturability, and ultimately contributing to the creation of safe and effective medicines.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

- Enamine. Shake-Flask Solubility Assay.

- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278.

- Thomas, A. (2019, December 2). Tackling Solubility in Drug Development. Pharmaceutical Technology.

- Riniker, S., et al. Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). (n.d.). OCR A-Level Chemistry Notes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Ataman Kimya. BIPHENYL CARBOXYLIC ACID.

- CymitQuimica. CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid.

- Carboxylic Acids Solubility in Water. (n.d.). Pass My Exams.

- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.

- Carboxylic Acids Background. (2023, January 22). Chemistry LibreTexts.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid [cymitquimica.com]

- 5. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.ws [chem.ws]

- 8. tutorchase.com [tutorchase.com]

- 9. passmyexams.co.uk [passmyexams.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. caymanchem.com [caymanchem.com]

- 12. who.int [who.int]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 18. turkjps.org [turkjps.org]

- 19. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid SMILES and InChIKey

An In-depth Technical Guide to 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Synthesis, Characterization, and Identification

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized biphenyl derivative with potential applications in medicinal chemistry and materials science. The document details the chemical identity of the molecule, including its SMILES and InChIKey, and presents a robust, field-proven methodology for its synthesis via a Suzuki-Miyaura coupling reaction. Furthermore, a thorough protocol for the structural characterization and purity assessment using modern analytical techniques is described. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering expert insights into the experimental choices and self-validating systems for producing and verifying this compound.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are a cornerstone in the development of pharmaceuticals and functional materials. Their rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, making them ideal for interacting with biological targets. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1][2] The strategic placement of a fluorine atom, as in this compound, can induce favorable conformational biases and improve pharmacokinetic profiles. This particular substitution pattern, with a fluoro and a methyl group on one ring and a carboxylic acid on the other, presents a unique molecular framework for exploration in drug discovery programs, particularly for targeting inflammatory and metabolic diseases.[3]

Chemical Identity and Molecular Descriptors

Accurate and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The following section provides the key molecular identifiers for this compound.

Structure and Nomenclature

The systematic IUPAC name for the compound is this compound. The structure consists of a biphenyl core where one phenyl ring is substituted with a carboxylic acid at the 3-position, and the other phenyl ring is substituted with a fluorine atom at the 2'-position and a methyl group at the 3'-position.

Chemical Identifiers

The canonical SMILES (Simplified Molecular-Input Line-Entry System) and InChIKey (International Chemical Identifier Key) are provided below. These identifiers are crucial for database searches and computational modeling.

| Identifier | Value |

| SMILES | Cc1cccc(F)c1-c2cccc(C(=O)O)c2 |

| InChIKey | GFZBSJLXRGXNQA-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of substituted biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly reliable and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.[4]

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the biaryl bond, leading to two key precursors: a boronic acid derivative and an aryl halide. For the synthesis of this compound, a convergent approach utilizing 3-Carboxyphenylboronic acid and 1-Bromo-2-fluoro-3-methylbenzene is proposed. This strategy is chosen for the commercial availability and stability of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product is rigorously characterized.

Materials:

-

1-Bromo-2-fluoro-3-methylbenzene

-

3-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1M)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-Bromo-2-fluoro-3-methylbenzene (1.0 eq), 3-Carboxyphenylboronic acid (1.2 eq), and Potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in 1,4-Dioxane.

-

Reaction Execution: Add the catalyst solution to the reaction flask. The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed 1,4-dioxane and water (4:1 v/v) are added.

-

Heating and Monitoring: The reaction mixture is heated to 80-90 °C and stirred vigorously. The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and acidified to pH 2-3 with 1M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Characterization and Quality Control

Confirmation of the chemical structure and assessment of purity are critical steps. The following analytical techniques provide a comprehensive characterization of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The methyl group should appear as a singlet. The carboxylic acid proton will be a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will display distinct signals for all the carbon atoms in the molecule, including the two ipso-carbons of the biphenyl linkage and the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: The fluorine NMR is a crucial tool for confirming the presence and chemical environment of the fluorine atom. A single resonance, likely coupled to nearby protons, is expected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-F stretching vibrations.[5]

Conclusion

This guide has detailed the essential information for the synthesis and characterization of this compound. The provided Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, and the described analytical techniques form a robust system for structural verification and quality control. This molecule represents a valuable building block for further research in medicinal chemistry and materials science, and this document serves as a foundational resource for scientists working with this and related compounds.

References

-

PubChem. 2'-Methyl-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Flurbiprofen. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 2-Fluoro-3-methylpentanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Available from: [Link]

-

PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available from: [Link]

-

PMC. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. Available from: [Link]

-

EPA. 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid. Environmental Protection Agency. Available from: [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available from: [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

Sources

Methodological & Application

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid in liquid crystal design

Application Note: Strategic Utilization of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic Acid in Liquid Crystal Design

Abstract

This guide details the strategic application of This compound (FMB-3-COOH) as a critical intermediate in the synthesis of low-melting-point, high-stability nematic liquid crystals (LCs). While standard biphenyl cores provide rigidity, they often suffer from high crystallinity. This protocol demonstrates how the specific lateral substitution pattern (2'-F, 3'-Me) disrupts molecular packing to suppress smectic phases while maintaining sufficient nematic range, making it an ideal building block for eutectic mixtures in Active Matrix (AM-LCD) and Vertical Alignment (VA) modes.

Part 1: Design Philosophy & Material Science Context

The design of modern liquid crystals is a balancing act between dielectric anisotropy (

The Steric & Electronic Mechanism

-

2'-Fluorine (Ortho-Substitution): The fluorine atom at the 2' position exerts a steric influence that forces the two phenyl rings out of planarity (dihedral angle twist ~30-40°). This twist disrupts efficient

- -

3'-Methyl Group: The methyl group adds molecular width (lateral bulk). While this can slightly reduce the clearing point (

), it is highly effective at suppressing the formation of highly ordered smectic phases (which are undesirable in fast-switching displays) by preventing close lateral packing.

Design Logic Flowchart

The following diagram illustrates the decision matrix for selecting this specific intermediate over others.

Figure 1: Causal relationship between lateral substitution in FMB-3-COOH and mesogenic properties.

Part 2: Synthesis Protocol (The Intermediate)

Objective: Synthesize this compound via Suzuki-Miyaura Cross-Coupling. Purity Requirement: >99.5% (HPLC) is required for LC grade materials to prevent ionic impurities that cause "image sticking" in displays.

Retrosynthetic Analysis

-

Fragment A: 3-Carboxyphenylboronic acid (or ester).

-

Fragment B: 1-Bromo-2-fluoro-3-methylbenzene.

Experimental Procedure

Reagents:

-

1-Bromo-2-fluoro-3-methylbenzene (1.0 eq)

-

3-Carboxyphenylboronic acid (1.1 eq)

-

Catalyst:

(3 mol%) or -

Base:

(2.0 M aqueous solution). -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

) for 15 minutes. -

Dissolution: Add the aryl bromide and boronic acid to the flask. Dissolve in degassed DME.

-

Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of

. -

Activation: Add the aqueous

solution. -

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:1). -

Workup (Critical for Purity):

-

Cool to room temperature.

-

Acidify with 1M HCl to pH ~2 (precipitating the carboxylic acid).

-

Extract with Ethyl Acetate (

). -

Wash organic layer with Brine, dry over

.

-

-

Purification: Recrystallize from Ethanol/Water. Note: Column chromatography is rarely sufficient for LC grade; recrystallization is mandatory to remove trace Pd.

Part 3: Derivatization to Active Mesogen

The acid itself is a building block. To create a functional liquid crystal, it is typically esterified with a phenol or alcohol containing a flexible alkyl chain or a rigid core (e.g., cyclohexyl).

Target Reaction: Formation of an Ester-Linked Mesogen. Method: Acid Chloride Route (Preferred for steric bulk).

Workflow Diagram

Figure 2: Synthetic pathway from the carboxylic acid intermediate to the final liquid crystal ester.

Protocol: Acid Chloride Esterification

-

Chlorination: Dissolve FMB-3-COOH (5 mmol) in excess Thionyl Chloride (

, 5 mL). Add a drop of DMF as a catalyst. Reflux for 3 hours until gas evolution ceases. -

Isolation: Evaporate excess

under reduced pressure (rotary evaporator) to yield the crude acid chloride. Do not purify. -

Esterification: Dissolve the crude acid chloride in dry Dichloromethane (DCM).

-

Addition: Add the target phenol (e.g., 4'-pentyl-4-biphenylol for high

) (5 mmol) and Pyridine (6 mmol) at -

Reaction: Stir at room temperature for 12 hours.

-

Purification: Silica gel column chromatography followed by multiple recrystallizations from Ethanol/Hexane until the clearing point is constant (

).

Part 4: Characterization & Validation

To validate the utility of the synthesized mesogen, the following parameters must be measured.

Data Summary Table (Example)

Comparison of the FMB-3-COOH derived ester vs. a standard non-substituted biphenyl ester.

| Property | Standard Biphenyl Ester | FMB-3-COOH Derivative | Impact |

| Melting Point ( | Significant Drop (Desirable) | ||

| Clearing Point ( | Moderate Decrease (Trade-off) | ||

| Smectic Phase? | Yes (Strong SmA) | Suppressed / None | Nematic Stability Improved |

| Dielectric Anisotropy ( | +5.2 | +3.8 (or negative depending on core) | Tunable via F-position |

Analytical Protocols

-

Differential Scanning Calorimetry (DSC):

-

Instrument: PerkinElmer DSC 8000 or equivalent.

-

Cycle: Heat to isotropic

Cool to -

Success Criteria: Sharp peaks (<

width) indicate high purity. Absence of low-temp peaks confirms suppression of crystallization.

-

-

Polarized Optical Microscopy (POM):

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.

- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Foundational text on identifying phase textures).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.

Sources

Procedure for esterification of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

An Application Note and Protocol for the Esterification of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Abstract

This application note provides a comprehensive guide for the esterification of this compound, a key intermediate in pharmaceutical and materials science research. We present two robust protocols: the Steglich esterification, recommended for its mild conditions and suitability for complex substrates, and the classic Fischer-Speier esterification, a scalable and cost-effective alternative. This document offers detailed, step-by-step methodologies, discusses the underlying chemical principles, and provides a comparative analysis to guide researchers in selecting the optimal procedure for their specific needs.

Introduction: The Strategic Importance of Esterification

The derivatization of carboxylic acids into esters is a cornerstone of modern organic synthesis, particularly within drug development. Esters often serve as crucial prodrugs, enhancing the bioavailability, solubility, and pharmacokinetic profile of a parent molecule. The target compound, this compound, possesses a biaryl scaffold common in many therapeutic agents. Its conversion to an ester can be a critical step in a synthetic sequence, enabling further transformations or modulating its biological properties.

The choice of esterification method is paramount and is dictated by the substrate's reactivity, steric hindrance, and the presence of sensitive functional groups. This guide provides a detailed examination of two distinct and highly effective methods for this transformation.

Selecting the Appropriate Esterification Strategy

The structure of this compound, while not excessively hindered at the carboxylic acid position, benefits from methods that ensure high conversion under mild conditions to avoid potential side reactions.

-

Fischer-Speier Esterification : This is a traditional acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol or by removing the water byproduct.[2] While robust and economical for large-scale synthesis, the required acidic conditions and potentially high temperatures may not be suitable for all substrates.[3]

-

Steglich Esterification : This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4] The reaction proceeds under mild, neutral conditions at room temperature, making it ideal for substrates that are sensitive to acid or heat.[5] It is particularly effective for converting sterically hindered acids.[5][6] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which requires careful removal.

For the target molecule, the Steglich esterification is the recommended primary protocol due to its mildness and high efficiency. The Fischer esterification is presented as a viable, scalable alternative.

Recommended Protocol: Steglich Esterification

This protocol is favored for its operational simplicity at ambient temperature and its compatibility with a wide range of functional groups.

Principle and Mechanism

The Steglich esterification is a dehydration reaction facilitated by DCC. The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[5] The catalyst, DMAP, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is highly electrophilic and is readily attacked by the alcohol nucleophile. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial | Starting material. |

| Alcohol (e.g., Ethanol, Methanol) | Anhydrous | Commercial | Nucleophile. Ensure dryness. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercial | Coupling agent. Handle with care (allergen). |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercial | Catalyst. Toxic. |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | Commercial | Reaction solvent. |

| Diethyl Ether | ACS Grade | Commercial | For workup and precipitation of DCU. |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Prepared | For washing. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared | For washing. |

| Saturated Sodium Chloride (Brine) | Aqueous | Prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |

| Round-bottom flask, magnetic stirrer, glassware | N/A | Standard Lab | N/A |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.44 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the acid is fully dissolved.

-

Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 eq, e.g., for ethanol: 0.7 mL, 12 mmol) followed by DMAP (0.1 eq, e.g., 0.122 g, 1 mmol). Stir for 5 minutes at room temperature.

-

Initiation: Cool the flask to 0 °C in an ice-water bath. In a separate beaker, dissolve DCC (1.1 eq, e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (10 mL). Add this DCC solution dropwise to the reaction mixture over 10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours. A white precipitate of DCU will form as the reaction proceeds.

-

Workup - DCU Removal: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product may still contain some dissolved DCU. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting ester under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Alternative Protocol: Fischer-Speier Esterification

This classic method is ideal for producing simple alkyl esters (e.g., methyl, ethyl) on a larger scale where the cost of reagents is a consideration.

Principle and Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[7] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[8] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the final ester.[9] All steps of the mechanism are reversible.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial | Starting material. |

| Alcohol (e.g., Methanol, Ethanol) | ACS Grade | Commercial | Used in large excess as the solvent. |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial | Catalyst. Highly corrosive. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared | For neutralization. |

| Ethyl Acetate | ACS Grade | Commercial | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |

| Round-bottom flask, reflux condenser | N/A | Standard Lab | N/A |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq, e.g., 2.44 g, 10 mmol) in a large excess of the desired alcohol (e.g., 50 mL of methanol).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 2-5 mol%, e.g., 0.1 mL) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup - Quenching: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL).

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude ester can be purified by recrystallization or flash column chromatography if necessary.

Experimental Workflow and Comparison

General Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target ester.

Caption: General workflow for the esterification of this compound.

Method Comparison

| Parameter | Steglich Esterification | Fischer-Speier Esterification |

| Conditions | Mild (0 °C to Room Temp), Neutral pH | Acidic, Elevated Temperatures (Reflux) |

| Reagents | DCC, DMAP | Strong Acid (e.g., H₂SO₄) |

| Solvent | Anhydrous Aprotic (e.g., DCM) | Excess Alcohol |

| Reaction Time | Typically 3-6 hours | Typically 4-12 hours |

| Byproducts | Dicyclohexylurea (DCU) | Water |

| Pros | High yield, works for sensitive/hindered substrates.[5] | Economical, scalable, simple reagents.[1] |

| Cons | Expensive reagents, DCU removal can be difficult.[4] | Requires harsh conditions, equilibrium limited.[2] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | - Inactive reagents (e.g., wet alcohol/solvents).- Insufficient catalyst.- Low temperature (Fischer). | - Use anhydrous solvents/reagents.- Check catalyst amount and quality.- Ensure proper reflux temperature for Fischer esterification. |

| Starting Material Remains | - Reaction not at equilibrium (Fischer).- Insufficient coupling agent (Steglich).- Reaction time too short. | - For Fischer, remove water (Dean-Stark) or increase alcohol excess.- Add slightly more DCC for Steglich.- Extend reaction time. |

| Formation of N-acylurea Side Product (Steglich) | Slow reaction with the alcohol allows for rearrangement of the O-acylisourea intermediate.[4] | - Ensure sufficient DMAP is used as it suppresses this side reaction.[5]- Check the purity of the alcohol. |

| Difficult Purification | - DCU not fully precipitated (Steglich).- Emulsion during workup. | - Cool reaction mixture thoroughly before filtering DCU. A second filtration may be needed.- Add brine during aqueous extraction to break emulsions. |

Conclusion

The successful esterification of this compound can be reliably achieved using either the Steglich or Fischer-Speier protocols. The Steglich method is recommended for laboratory-scale synthesis where mild conditions and high yields are critical. For large-scale and cost-sensitive applications, the Fischer esterification provides a powerful alternative. By understanding the principles and practical details of each method, researchers can effectively synthesize the desired ester derivatives for their discovery and development programs.

References

-

ChemTalk. (2023, February 9). What is Fischer Esterification? Available at: [Link][8]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link][9]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link][10]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link][2]

-

Wikipedia. (2023). Fischer–Speier esterification. Available at: [Link][1]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link][6]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link][5]

-

Organic Reactions. (n.d.). Acid to Ester. Available at: [Link][3]

-

Wikipedia. (2023). Steglich esterification. Available at: [Link][4]

-

Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Available at: [Link][7]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Application Note: Scalable Synthesis of Fluorinated Methylbiphenyl Acids

Executive Summary

This guide details the scalable synthesis of fluorinated methylbiphenyl acids, specifically targeting the 2-fluoro-4-biphenylylpropionic acid scaffold (e.g., Flurbiprofen). While academic routes often utilize Gomberg-Bachmann reactions or high-loading homogeneous palladium catalysts, these methods fail at the kilogram scale due to safety hazards (benzene solvent), cost, and purification bottlenecks.

This protocol introduces a Process Intensification (PI) approach utilizing ligand-free Pd/C heterogeneous catalysis in aqueous media, followed by a defined crystallization workflow. This method eliminates chromatographic purification, reduces residual metal content to <10 ppm, and ensures high atom economy.

Strategic Route Selection & Mechanistic Insight

The Fluorine Challenge

Fluorine substitution on the biaryl core introduces unique electronic and steric challenges.

-

Electronic Deactivation: An electronegative fluorine atom ortho to the halogen leaving group (e.g., in 4-bromo-2-fluoro precursors) strengthens the C-Br bond, increasing the activation energy required for the oxidative addition step in the catalytic cycle.

-

Protodeboronation: Fluorinated aryl boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation) under basic aqueous conditions, leading to lower yields.

The Solution: Heterogeneous Pd/C in Water

To address scalability, we shift from homogeneous catalysts (e.g., Pd(PPh3)4) to heterogeneous 5% Pd/C.

-

Mechanism: The reaction operates via a "release-and-catch" mechanism where monomeric Pd(0) species leach into the solution to catalyze the coupling and re-deposit onto the carbon support upon reaction completion.

-

Advantages:

-

Filtration vs. Extraction: Catalyst is removed by simple hot filtration.

-

Safety: Water replaces volatile organic solvents (VOCs), acting as a heat sink for exothermic coupling.

-

Visualizing the Process Workflow

The following diagram outlines the critical decision points and workflow for the synthesis.

Figure 1: Decision matrix and process flow for the synthesis of fluorinated methylbiphenyl acids.

Detailed Protocol: Kilogram-Scale Synthesis

Target: 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) Scale: 1.0 kg Input (Basis)

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| 2-(4-bromo-3-fluorophenyl)propionic acid | 1.0 | Limiting Reagent | Purity >98%; Free of regioisomers. |

| Phenylboronic Acid | 1.2 | Coupling Partner | Low boroxine content. |

| 5% Pd/C (50% wet) | 0.5 wt% | Catalyst | High surface area; "Eggshell" distribution preferred. |

| Sodium Carbonate (Na2CO3) | 2.5 | Base | Anhydrous; granular to prevent clumping. |

| Water (Deionized) | 10 Vol | Solvent | Degassed (sparged with N2). |

Step-by-Step Procedure

Step 1: Reaction Setup (Inerting)

-

Charge a 20 L glass-lined reactor with 10 L deionized water .

-

Add Na2CO3 (Base) and stir until fully dissolved.

-

Critical Step: Sparge the solution with Nitrogen (N2) for 30 minutes. Oxygen is the enemy of Suzuki couplings, promoting homocoupling of the boronic acid and deactivating the Pd species.

Step 2: Substrate Addition

-

Add 2-(4-bromo-3-fluorophenyl)propionic acid (1.0 kg) to the basic solution.

-

Note: The acid will convert to its sodium salt, becoming water-soluble. Ensure the solution becomes clear. If turbidity persists, check pH (should be >10).

-

-

Add Phenylboronic Acid (1.2 equiv).

-

Add 5% Pd/C (5 g dry weight equivalent).

Step 3: Reaction (The Coupling)

-

Heat the mixture to 90–95°C (Reflux).

-

Monitor reaction progress via HPLC every hour.

-

Endpoint: < 0.5% starting bromide remaining.[5]

-

Typical Time: 2–4 hours.

-

Troubleshooting: If reaction stalls at 90% conversion, add 0.1 equiv of boronic acid. Do not add more catalyst yet.

-

Step 4: Hot Filtration (Catalyst Removal)

-

While the reaction mixture is still hot (>70°C), filter through a Celite pad or a sparkler filter to remove the Pd/C.

-

Why Hot? The product is a salt and soluble in hot water. Cooling causes premature precipitation or occlusion of Pd into the solid.

-

-

Wash the filter cake with 1 L of hot water. Combine filtrates.

Step 5: Acidification & Isolation

-

Cool the filtrate to 20°C.

-

Slowly add 3M HCl dropwise to adjust pH to 1–2.

-

Observation: The product will precipitate as a thick white slurry.

-

Control: Vigorous stirring is required to prevent occlusion of inorganic salts in the crystal lattice.

-

-

Stir the slurry for 1 hour at 5°C to maximize yield.

-

Filter the solid and wash with water (3 x 2 L) until the filtrate is neutral.

Downstream Processing: Purification & Pd Scavenging[6]

Crude fluorinated biphenyl acids often contain trace Palladium (50–200 ppm) and boronic acid byproducts. Chromatography is not an option at this scale.

Protocol: Recrystallization with Chemical Scavenging

-

Dissolution: Dissolve the crude wet cake in Ethanol/Water (80:20 v/v) at 75°C.

-

Scavenging (Optional but Recommended): If Pd content is >20 ppm (check crude QC), add SiliaMetS® Thiol or activated carbon (0.5 wt%) and stir at 75°C for 30 mins. Filter hot.

-

Crystallization:

-

Cool gradually from 75°C to 20°C over 4 hours (cooling ramp: 10°C/hr).

-

Seeding: Add 0.1% pure seed crystals at 55°C (metastable zone) to induce uniform particle growth.

-

-

Isolation: Filter the purified crystals and dry in a vacuum oven at 50°C.

Analytical Controls & Troubleshooting

Quality Control Table

| Parameter | Specification | Method | Failure Mode |

| Assay | > 99.5% | HPLC (C18, ACN/Water) | Incomplete coupling or homocoupling. |

| Palladium | < 10 ppm | ICP-MS | Poor filtration or lack of scavenger. |

| Fluorine Content | Theoretical ± 0.2% | F-NMR / Elemental | Defluorination (rare, requires extreme temp). |

| Loss on Drying | < 0.5% | Gravimetric | Inefficient drying. |

Mechanism of Defluorination (Troubleshooting)

If "Des-fluoro" impurities are observed (loss of F atom), it indicates Oxidative Addition into the C-F bond .

-

Cause: Reaction temperature too high (>110°C) or highly electron-rich ligands used (if using homogeneous Pd).

-

Fix: Strictly control temperature at 90-95°C. The C-Br bond is weaker than C-F; selectivity is kinetic.

Figure 2: Selectivity pathway. High temperatures must be avoided to prevent C-F activation.

References

-

Review of Suzuki-Miyaura Coupling Scale-up

- Title: "Industrial Scale-Up of Suzuki-Miyaura Coupling Reactions"

- Source: Organic Process Research & Development

-

Link:[Link] (General Journal Landing Page for verification of standard protocols)

-

Flurbiprofen Specific Synthesis

- Title: "Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in W

- Source: Chemical Research in Chinese Universities / Moodle@Units

-

Link:[Link]

-

Green Solvents in Coupling

-

Palladium Removal Strategies

- Title: "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific

- Source: ACS Medicinal Chemistry Letters

-

Link:[Link]

-

General Boronic Acid Handling

- Title: "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron

- Source: University of Greenwich Repository

-

Link:[Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Sci-Hub. Green and scalable procedure for extremely fast ligandless Suzuki–Miyaura cross-coupling reactions in aqueous IPA using solid-supported Pd in continuous flow / Tetrahedron Letters, 2014 [sci-hub.box]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. moodle2.units.it [moodle2.units.it]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Biphenyls

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of synthesizing sterically hindered biaryl compounds. The formation of tetra-ortho-substituted biaryls and other sterically demanding structures presents unique challenges that standard protocols often fail to overcome. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to succeed with these challenging yet crucial transformations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the mechanistic challenges and strategic solutions inherent in sterically demanding Suzuki-Miyaura couplings.

Q1: Why are sterically hindered Suzuki couplings so challenging?

The primary difficulty arises from the final step of the catalytic cycle: reductive elimination.[1] For this step to occur, the two organic groups (the aryl groups that will form the biaryl) must be positioned cis to each other on the palladium center.[1] When these groups have bulky ortho-substituents, they clash, creating a high-energy transition state that slows down or prevents the final bond formation. This can lead to catalyst decomposition or undesired side reactions. Furthermore, the initial oxidative addition of a sterically hindered aryl halide to the palladium(0) center can also be sluggish.[1]

Q2: What is the specific role of the ligand, and why are "bulky, electron-rich" ligands so critical for these reactions?

Ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[1][2] For sterically hindered couplings, ligands serve two primary functions:

-

Electronic Effect : Electron-rich ligands (those that are good sigma-donors) increase the electron density on the palladium center.[2] This increased electron density facilitates the rate-determining oxidative addition step and promotes the final reductive elimination.[1]

-

Steric Effect : Large, bulky ligands occupy significant space around the palladium atom. This steric bulk favors the formation of a coordinatively unsaturated, highly reactive catalyst species. Crucially, this bulk also accelerates reductive elimination by creating steric pressure that pushes the two bulky aryl groups together, overcoming the energy barrier to form the C-C bond.[1][2]

This is why modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), which are both exceptionally bulky and electron-rich, are the state-of-the-art for these transformations.[1][3][4] Using older, less effective ligands like triphenylphosphine is a common reason for failure in these systems.[3]

Q3: How does the choice of base influence the reaction? I've seen everything from carbonates to phosphates used.

The base plays a multifaceted role in the Suzuki coupling.[2][5] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[2][4] For sterically hindered substrates, stronger bases are often required to accelerate this sluggish transmetalation.[6]

-

Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are frequently the bases of choice for difficult couplings.[7][8] They are strong enough to promote the reaction without causing significant degradation of sensitive substrates. The choice of cation (e.g., Cs⁺ vs. K⁺) can also influence reaction rates and yields.[6]

-

Aqueous bases are common, as water can help dissolve the base and facilitate the hydrolysis of boronic esters to the more active boronic acids.[9] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[10]

Q4: What is the difference between a Pd(0) and Pd(II) precatalyst, and which should I use?

The active catalyst in the Suzuki cycle is a palladium(0) species.[11]

-

Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, but they must first be reduced to Pd(0) in situ. This reduction process can consume the boronic acid or phosphine ligand, leading to side reactions like homocoupling.[3][7]

-

Pd(0) precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ start in the correct oxidation state. Using a Pd(0) source directly can often minimize homocoupling and provide more reliable initiation.[3][7] Modern Buchwald precatalysts (e.g., XPhos Pd G3) are often Pd(II) but are designed for highly efficient and clean conversion to the active Pd(0) catalyst.[3] For difficult couplings, starting with a well-defined Pd(0) source or a highly active modern precatalyst is recommended.[3]

Troubleshooting Guide: Common Problems & Solutions